DND-189

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

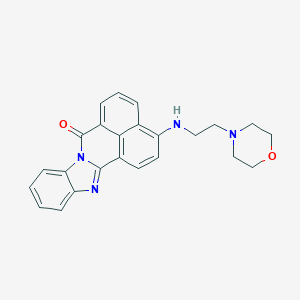

C24H22N4O2 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

17-(2-morpholin-4-ylethylamino)-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one |

InChI |

InChI=1S/C24H22N4O2/c29-24-18-5-3-4-16-19(25-10-11-27-12-14-30-15-13-27)9-8-17(22(16)18)23-26-20-6-1-2-7-21(20)28(23)24/h1-9,25H,10-15H2 |

InChI Key |

JQDZUSDVVHXANW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCNC2=C3C=CC=C4C3=C(C=C2)C5=NC6=CC=CC=C6N5C4=O |

Origin of Product |

United States |

Foundational & Exploratory

LysoSensor™ Green DND-189: A Technical Guide to its Mechanism of Action in Live Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of LysoSensor™ Green DND-189, a fluorescent probe crucial for the study of acidic organelles in live cells. We will delve into its chemical properties, the principles governing its localization and fluorescence, and provide detailed experimental protocols for its application.

Core Mechanism of Action

LysoSensor™ Green this compound is a cell-permeable weak base that exhibits acidotropic properties, meaning it selectively accumulates in acidic compartments within a cell, most notably lysosomes.[1][2][3][4] Its mechanism of action is fundamentally linked to the pH gradient between the neutral cytoplasm and the acidic lumen of these organelles.

The probe, in its unprotonated state at neutral pH, is largely non-fluorescent and can freely traverse cellular membranes.[2][3] Upon entering an acidic organelle, the low pH environment facilitates the protonation of the dye's weak base side chain.[1][2][3] This protonation event is critical for two reasons:

-

Trapping within the Organelle: The addition of a proton confers a positive charge to the molecule, rendering it membrane-impermeable and effectively trapping it within the acidic compartment.[1][2]

-

Activation of Fluorescence: Protonation relieves the photoinduced electron transfer (PET) quenching of the fluorophore by its weak-base side chain.[3] This relief from quenching results in a significant increase in the dye's fluorescence intensity.[2][3]

Consequently, the fluorescence of LysoSensor™ Green this compound is directly proportional to the acidity of the organelle, making it an excellent tool for qualitative and semi-quantitative measurements of lysosomal pH.[2] It is important to note that the probe is almost non-fluorescent except when inside acidic compartments.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative properties of LysoSensor™ Green this compound.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| pKa | ~5.2 | [2][5] |

| Excitation Maximum (Abs) | 443 nm | [6] |

| Emission Maximum (Em) | 505 nm | [6] |

| Molecular Formula | C₂₄H₂₂N₄O₂ | [1] |

| Supplied Form | 1 mM solution in anhydrous DMSO | [1] |

| Storage | -20°C, protected from light and moisture | [1][5] |

Table 2: Experimental Parameters

| Parameter | Recommended Value | Reference |

| Working Concentration | 1 µM (starting point) | [7][8] |

| Incubation Time | 1 - 5 minutes (to avoid alkalizing effects) | [2] |

| Incubation Temperature | 37°C | [2] |

Experimental Protocols

Staining of Adherent Cells

Materials:

-

LysoSensor™ Green this compound (1 mM stock in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Adherent cells cultured on coverslips or in imaging dishes

-

Fluorescence microscope with appropriate filter sets (e.g., λex 470/40 nm, λem 525/50 nm)[9]

Procedure:

-

Prepare Staining Solution: Dilute the 1 mM LysoSensor™ Green this compound stock solution to a final working concentration of 1 µM in pre-warmed (37°C) complete cell culture medium. To minimize potential artifacts, the concentration should be kept as low as possible.[7]

-

Cell Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.

-

Incubation: Incubate the cells for 1-5 minutes at 37°C under normal cell culture conditions.[2] Longer incubation times may lead to an "alkalizing effect" on the lysosomes.[2]

-

Washing: Gently wash the cells twice with pre-warmed PBS.

-

Imaging: Immediately image the cells using a fluorescence microscope. The green fluorescence will highlight the acidic organelles.

Staining of Suspension Cells

Materials:

-

LysoSensor™ Green this compound (1 mM stock in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Suspension cells

-

Centrifuge

-

Fluorescence microscope or flow cytometer

Procedure:

-

Prepare Staining Solution: Dilute the 1 mM LysoSensor™ Green this compound stock solution to a final working concentration of 1 µM in pre-warmed (37°C) complete cell culture medium.

-

Cell Pellet Collection: Centrifuge the suspension cells to obtain a cell pellet and aspirate the supernatant.[2]

-

Resuspend and Stain: Gently resuspend the cell pellet in the pre-warmed staining solution.

-

Incubation: Incubate the cells for 30 minutes to 2 hours under growth conditions appropriate for the specific cell type.[2] Note: The provided reference suggests a longer incubation for suspension cells, but users should optimize this to minimize alkalizing effects.

-

Washing: Re-pellet the cells by centrifugation and resuspend in fresh pre-warmed medium.[2]

-

Analysis: Observe the cells using a fluorescence microscope or quantify the fluorescence using a flow cytometer.

Visualizations

Mechanism of Action

References

- 1. LysoSensor™ Green this compound, Lysosome Green Fluorescent Probe - Amerigo Scientific [amerigoscientific.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Fluorescence Lifetime Characterization of Novel Low-pH Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Invitrogen LysoSensor Green this compound - Special Packaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 6. Summary of our LysoTracker and LysoSensor probes—Table 12.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. LysoSensor™ Green this compound - Special Packaging - FAQs [thermofisher.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

DND-189 Dye: A Technical Guide to its pKa and Application in Lysosomal pH Measurement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fluorescent dye DND-189, focusing on its acid dissociation constant (pKa) and its critical role in the accurate measurement of lysosomal pH. This document details the underlying principles, experimental methodologies, and the significance of lysosomal pH in key cellular signaling pathways relevant to drug discovery and development.

Introduction to this compound and Lysosomal pH

LysoSensor™ Green this compound is a fluorescent dye specifically designed to investigate the acidic organelles of living cells, most notably lysosomes. Lysosomes are critical cellular organelles responsible for the degradation and recycling of cellular waste, and their function is intrinsically linked to their acidic internal environment, which is typically maintained at a pH between 4.5 and 5.0. Deviations from this optimal pH range can be indicative of cellular stress or dysfunction and are associated with various diseases, including cancer and neurodegenerative disorders.

The utility of this compound as a lysosomal pH probe is directly related to its pKa, which is the pH at which the dye is 50% protonated and 50% unprotonated. The fluorescence of this compound is highly dependent on its protonation state, making it an ideal tool for quantifying the pH of the lysosomal lumen.

Physicochemical Properties of this compound

The key physicochemical properties of LysoSensor™ Green this compound are summarized in the table below. The pKa of approximately 5.2 is central to its function as a lysosomal pH indicator, as this value falls within the dynamic range of lysosomal pH changes.

| Property | Value | Reference(s) |

| pKa | ~5.2 | [1][2][3][4][5] |

| Excitation Maximum (Ex) | ~443 nm | [2] |

| Emission Maximum (Em) | ~505 nm | [2] |

| Appearance | Green | [2] |

| Molecular Formula | C24H22N4O2 | [2] |

| Molecular Weight | 398.46 | [2] |

Principle of Lysosomal pH Measurement with this compound

This compound is an acidotropic probe, meaning it selectively accumulates in acidic organelles like lysosomes. This accumulation is driven by protonation. In the neutral pH of the cytoplasm, the dye is largely unprotonated and cell-permeable. Upon entering an acidic compartment, the dye becomes protonated, trapping it within the organelle.

Crucially, the fluorescence of this compound is quenched in its unprotonated state at neutral pH and significantly increases upon protonation in an acidic environment. This pH-dependent fluorescence intensity is the basis for its use in measuring lysosomal pH. The fluorescence intensity of this compound is directly proportional to the proton concentration within the lysosome, allowing for a quantitative assessment of the organelle's pH.

Experimental Protocol for Lysosomal pH Measurement

This section provides a detailed methodology for the quantitative measurement of lysosomal pH in living cells using LysoSensor™ Green this compound.

Materials

-

LysoSensor™ Green this compound (1 mM stock in DMSO)

-

Live-cell imaging medium

-

Phosphate-buffered saline (PBS)

-

Calibration buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0)

-

Nigericin (10 mM stock in ethanol)

-

Cells of interest cultured on glass-bottom dishes suitable for microscopy

Staining Procedure

-

Culture cells to the desired confluency on glass-bottom dishes.

-

Prepare a working solution of LysoSensor™ Green this compound by diluting the 1 mM stock solution to a final concentration of 1 µM in pre-warmed live-cell imaging medium.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the 1 µM this compound staining solution to the cells.

-

Incubate the cells for 5 minutes at 37°C, protected from light.

-

Remove the staining solution and wash the cells twice with PBS.

-

Add fresh, pre-warmed live-cell imaging medium to the cells.

-

The cells are now ready for imaging.

In Situ pH Calibration

To accurately determine the lysosomal pH, it is essential to generate a calibration curve that relates the fluorescence intensity of this compound to known pH values within the cellular environment. This is achieved by using a protonophore, such as nigericin, to equilibrate the pH of the lysosomes with that of the surrounding buffer.

-

Prepare a series of calibration buffers with known pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).

-

Add nigericin to each calibration buffer to a final concentration of 10 µM.

-

Stain the cells with this compound as described in section 4.2.

-

Replace the imaging medium with the first calibration buffer (e.g., pH 7.0) containing nigericin.

-

Incubate for 5 minutes at 37°C to allow for pH equilibration.

-

Acquire fluorescence images of the cells using a fluorescence microscope equipped with appropriate filters for this compound (Ex/Em: ~443/505 nm).

-

Repeat steps 4-6 for each of the remaining calibration buffers, moving from the highest to the lowest pH.

Data Acquisition and Analysis

-

Using imaging software, define regions of interest (ROIs) corresponding to individual lysosomes within the captured images for each calibration point.

-

Measure the average fluorescence intensity within these ROIs.

-

Plot the average fluorescence intensity as a function of the buffer pH to generate a calibration curve.

-

Acquire fluorescence images of cells stained with this compound under experimental conditions (without nigericin).

-

Measure the average fluorescence intensity of lysosomes in the experimental cells.

-

Interpolate the lysosomal pH of the experimental cells from the calibration curve.

Relevance of Lysosomal pH in Cellular Signaling

The acidic pH of lysosomes is not only crucial for their degradative function but also plays a pivotal role in cellular signaling pathways that regulate cell growth, metabolism, and survival.

mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. The mTOR complex 1 (mTORC1) is activated on the lysosomal surface in response to growth factors and nutrients. This localization and subsequent activation are dependent on the proper function of the V-ATPase, which maintains the lysosomal pH gradient.[1][2] Alterations in lysosomal pH can, therefore, directly impact mTORC1 signaling, affecting downstream processes such as protein synthesis and autophagy.[1][2]

Autophagy

Autophagy is a catabolic process that delivers cytoplasmic components to the lysosome for degradation. The fusion of autophagosomes with lysosomes to form autolysosomes is a critical step in this pathway. This fusion process and the subsequent degradation of the autophagic cargo are dependent on the acidic pH of the lysosome. Impaired lysosomal acidification can lead to the accumulation of autophagosomes and a blockage of autophagic flux, which is implicated in a variety of diseases.

Conclusion

LysoSensor™ Green this compound is a powerful tool for the quantitative measurement of lysosomal pH in living cells. Its pKa of approximately 5.2 makes it highly sensitive to the pH changes that occur within the lysosomal lumen. The accurate determination of lysosomal pH is critical for understanding fundamental cellular processes and for the development of therapeutics targeting diseases associated with lysosomal dysfunction. The methodologies and principles outlined in this guide provide a comprehensive framework for researchers and drug development professionals to effectively utilize this compound in their studies.

References

- 1. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Real-time pH imaging of macrophage lysosomes using the pH-sensitive probe ApHID - PMC [pmc.ncbi.nlm.nih.gov]

- 3. listserv.it.northwestern.edu [listserv.it.northwestern.edu]

- 4. KEGG PATHWAY Database [genome.jp]

- 5. researchgate.net [researchgate.net]

LysoSensor Green DND-189: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties and applications of LysoSensor Green DND-189, a fluorescent acidic organelle stain. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescence-based assays to study cellular processes.

Core Properties and Mechanism of Action

LysoSensor Green this compound is a cell-permeable, acidotropic fluorescent probe that selectively accumulates in acidic organelles, most notably lysosomes.[1][2][3] Its fluorescence is highly dependent on the pH of its environment.[2][3][4] In neutral or alkaline conditions, the dye is weakly fluorescent. However, upon entering an acidic compartment, the molecule becomes protonated, leading to a significant increase in its fluorescence intensity.[2][3] This property makes it an excellent tool for investigating the pH of lysosomes and other acidic vesicles.[4][5] The pKa of LysoSensor Green this compound is approximately 5.2, rendering it highly sensitive to the acidic environment typically found within lysosomes (pH ~4.5–5.0).[4][5][6][7][8]

Physicochemical and Spectral Data

The following table summarizes the key quantitative data for LysoSensor Green this compound, facilitating its integration into experimental designs.

| Property | Value | Reference |

| Excitation Maximum (λex) | 443 nm | [4][6][9] |

| Emission Maximum (λem) | 505 nm | [4][6][9] |

| pKa | ~5.2 | [4][5][6][7][8] |

| Molecular Formula | C₂₄H₂₂N₄O₂ | [4][9] |

| Molecular Weight | 398.46 g/mol | [4][9] |

| Appearance | Green | [9] |

| Solvent | DMSO | [4] |

Mechanism of Action: Visualized

The following diagram illustrates the fundamental mechanism by which LysoSensor Green this compound selectively stains acidic organelles.

Caption: Mechanism of LysoSensor Green this compound accumulation and fluorescence activation in acidic lysosomes.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following sections provide protocols for the use of LysoSensor Green this compound in common research applications.

Staining Protocol for Adherent Cells in Fluorescence Microscopy

-

Cell Preparation: Culture adherent cells on sterile glass coverslips or in optical-bottom multi-well plates to the desired confluency.

-

Reagent Preparation: Prepare a 1 µM working solution of LysoSensor Green this compound in pre-warmed (37°C) cell culture medium.[5] The stock solution is typically provided at 1 mM in DMSO.

-

Cell Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.

-

Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a CO₂ incubator.[2] The optimal incubation time may vary depending on the cell type.

-

Washing: Remove the staining solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium.

-

Imaging: Mount the coverslip on a slide with a drop of mounting medium or add fresh medium to the well. Observe the cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of LysoSensor Green this compound (e.g., a filter set for blue excitation and green emission).

Staining Protocol for Suspension Cells in Flow Cytometry

-

Cell Preparation: Harvest suspension cells by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.

-

Reagent Preparation: Prepare a 1 µM working solution of LysoSensor Green this compound in pre-warmed (37°C) cell culture medium or a suitable buffer.[5]

-

Cell Staining: Resuspend the cell pellet gently in the pre-warmed staining solution.

-

Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C.[2]

-

Washing: Centrifuge the cells to remove the staining solution and wash the cell pellet twice with pre-warmed PBS or culture medium.

-

Analysis: Resuspend the cells in a suitable buffer for flow cytometry. Analyze the cells on a flow cytometer equipped with a blue laser (e.g., 488 nm) for excitation and a green emission detector (e.g., ~530/30 nm bandpass filter).

General Experimental Workflow

The following diagram outlines a typical workflow for experiments involving LysoSensor Green this compound.

Caption: A generalized workflow for staining and analyzing cells with LysoSensor Green this compound.

Considerations for Use

-

Live-Cell Imaging: LysoSensor Green this compound is intended for use in live cells. Fixation and permeabilization will disrupt the acidic environment of the lysosomes, leading to a loss of the fluorescent signal.

-

Toxicity: As with any fluorescent probe, it is important to use the lowest possible concentration that provides a detectable signal to minimize potential phototoxicity and other artifacts.

-

Signal Quantification: While LysoSensor Green this compound provides a robust qualitative indication of acidic organelles, quantitative pH measurements can be challenging. For ratiometric pH measurements, other probes like LysoSensor Yellow/Blue DND-160 may be more suitable.[5][10]

References

- 1. Fluorescence Lifetime Characterization of Novel Low-pH Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. LysoSensor™ Green this compound, Lysosome Green Fluorescent Probe - Amerigo Scientific [amerigoscientific.com]

- 4. abpbio.com [abpbio.com]

- 5. LysoSensor™ Green this compound - Special Packaging - FAQs [thermofisher.com]

- 6. Summary of our LysoTracker and LysoSensor probes—Table 12.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Invitrogen LysoSensor Green this compound - Special Packaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]

- 8. Invitrogen™ LysoSensor™ Green this compound - Special Packaging | Fisher Scientific [fishersci.ca]

- 9. LysoSensor Green this compound – meilunbio-global [meilunbio-global.com]

- 10. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Entry of LysoSensor Green DND-189: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Cellular Uptake and Mechanism of Action of LysoSensor Green DND-189.

LysoSensor Green this compound is a fluorescent acidic organelle-selective probe that is widely utilized in cell biology to study the pH of lysosomes and other acidic compartments within living cells. Its unique pH-dependent fluorescence makes it an invaluable tool for investigating cellular processes such as endocytosis, autophagy, and lysosomal storage disorders. This guide provides a comprehensive overview of the mechanism by which LysoSensor Green this compound enters cells and accumulates in acidic organelles, complete with detailed experimental protocols and quantitative data.

Core Mechanism: A Journey into the Acidic Core of the Cell

LysoSensor Green this compound is a cell-permeable weak base.[1] Its ability to traverse cellular membranes and accumulate within acidic organelles is a direct consequence of its chemical nature and the physiological pH gradients within the cell. The process can be broken down into a key sequence of events:

-

Passive Diffusion Across the Plasma Membrane: In the relatively neutral pH of the extracellular environment and the cytoplasm (around pH 7.2-7.4), the amine groups of LysoSensor Green this compound are largely unprotonated. This neutral, hydrophobic state allows the molecule to freely and passively diffuse across the lipid bilayer of the plasma membrane into the cell's interior.

-

Sequestration and Protonation in Acidic Organelles: Once inside the cell, LysoSensor Green this compound continues to diffuse throughout the cytoplasm. However, when it encounters an acidic organelle, such as a lysosome, where the pH is significantly lower (typically pH 4.5-5.5), the amine groups on the probe become protonated.

-

Entrapment and Fluorescence Activation: This protonation confers a positive charge to the LysoSensor Green this compound molecule. The now-charged, more hydrophilic form is unable to diffuse back across the organellar membrane, effectively trapping it within the acidic compartment.[2] This accumulation is known as "acidotropic." Concurrently, the protonation event relieves the fluorescence quenching of the dye, causing it to become highly fluorescent.[2][3] The intensity of the green fluorescence is directly proportional to the acidity of the organelle.[4][5]

This entire process is a dynamic equilibrium, with the concentration of the probe within the acidic organelles far exceeding that in the cytoplasm.

Visualizing the Pathway: From Extracellular Space to Lysosomal Lumen

The following diagram illustrates the cellular entry and accumulation mechanism of LysoSensor Green this compound.

Caption: Cellular uptake and accumulation of LysoSensor Green this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of LysoSensor Green this compound.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₂N₄O₂ | [6] |

| Molecular Weight | 398.46 g/mol | [6] |

| pKa | ~5.2 | [7][8] |

| Excitation Maximum | 443 nm | [6] |

| Emission Maximum | 505 nm | [6] |

| Solvent for Stock | Anhydrous DMSO | [2] |

| Stock Concentration | 1 mM | [7] |

Table 2: Recommended Staining Conditions

| Parameter | Recommendation | Reference |

| Working Concentration | At least 1 µM | [3][7] |

| Incubation Time | 5 minutes - 2 hours | [3][9][10] |

| Incubation Temperature | 37°C | [9] |

Experimental Protocols

Below are detailed methodologies for staining various cell types with LysoSensor Green this compound for live-cell imaging.

Staining Adherent Mammalian Cells

This protocol is suitable for cells grown on coverslips or in glass-bottom dishes.

Caption: Workflow for staining adherent mammalian cells.

Methodology:

-

Cell Preparation: Grow adherent cells on a suitable imaging substrate (e.g., glass-bottom dish, coverslip) to the desired confluency.

-

Reagent Preparation: On the day of the experiment, prepare a working solution of LysoSensor Green this compound by diluting the 1 mM DMSO stock solution to a final concentration of at least 1 µM in pre-warmed (37°C) cell culture medium.[3][7]

-

Staining: Remove the existing culture medium from the cells and replace it with the LysoSensor Green this compound staining solution.

-

Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a humidified incubator with 5% CO₂.[3] The optimal incubation time may vary depending on the cell type.

-

Washing: After incubation, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove any excess, unbound probe.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for green fluorescence (e.g., excitation ~440 nm, emission ~505 nm).

Staining Suspension Mammalian Cells

This protocol is adapted for cells grown in suspension.

Caption: Workflow for staining suspension mammalian cells.

Methodology:

-

Cell Preparation: Harvest suspension cells from the culture vessel.

-

Staining: Centrifuge the cells to form a pellet, and discard the supernatant. Resuspend the cell pellet in pre-warmed (37°C) culture medium containing at least 1 µM LysoSensor Green this compound.

-

Incubation: Incubate the cell suspension for 30 minutes to 2 hours at 37°C.[3]

-

Washing: After incubation, centrifuge the cells again to pellet them. Discard the supernatant and resuspend the cells in fresh, pre-warmed culture medium.

-

Imaging: Transfer the washed cell suspension to a suitable imaging dish or slide and proceed with fluorescence microscopy immediately.

Staining Yeast Cells

This protocol is a general guideline for staining yeast, such as Saccharomyces cerevisiae.

Caption: Workflow for staining yeast cells.

Methodology:

-

Cell Preparation: Grow yeast cells to the desired growth phase and harvest them by centrifugation.

-

Washing: Wash the cell pellet once with a suitable buffer (e.g., YPD medium buffered with HEPES, pH 7.6).[11]

-

Staining: Resuspend the yeast cells in fresh medium containing LysoSensor Green this compound (a concentration of 4 µM has been reported to be effective).[11]

-

Incubation: Incubate the cells for a short period, for instance, 5 minutes.[11]

-

Final Wash: After incubation, harvest the cells by centrifugation, wash them, and resuspend them in fresh medium.[11]

-

Imaging: Mount a small volume of the cell suspension on a microscope slide and proceed with fluorescence imaging.

Concluding Remarks

LysoSensor Green this compound's mechanism of cellular entry and accumulation is a classic example of the "ion trapping" phenomenon, making it a robust and reliable tool for the study of acidic organelles. By understanding the principles of its uptake and employing the detailed protocols provided, researchers can effectively utilize this probe to gain valuable insights into the dynamic processes governed by cellular pH regulation. The provided quantitative data and visual workflows serve as a comprehensive resource for both novice and experienced users in academic and industrial research settings.

References

- 1. Fluorescence Lifetime Characterization of Novel Low-pH Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LysoSensor™ Green this compound, Lysosome Green Fluorescent Probe - Amerigo Scientific [amerigoscientific.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Quantitative profiling pH heterogeneity of acidic endolysosomal compartments using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LysoSensor Green this compound – meilunbio-global [meilunbio-global.com]

- 7. LysoSensor™ Green this compound - Special Packaging - FAQs [thermofisher.com]

- 8. Invitrogen LysoSensor Green this compound - Special Packaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

LysoSensor Green DND-189: An In-Depth Technical Guide to Measuring Lysosomal pH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of LysoSensor Green DND-189, a fluorescent probe used for measuring the pH of acidic organelles, primarily lysosomes. We will delve into its mechanism of action, key properties, detailed experimental protocols for its application and calibration, and troubleshooting considerations.

Introduction to Lysosomal pH and its Importance

Lysosomes are critical cellular organelles responsible for the degradation of macromolecules, cellular debris, and pathogens through the action of acid hydrolases. Maintaining a low internal pH (typically between 4.5 and 5.0) is paramount for the optimal function of these enzymes and for the overall homeostasis of the cell. Dysregulation of lysosomal pH has been implicated in a variety of pathological conditions, including lysosomal storage diseases, neurodegenerative disorders, and cancer. Therefore, the accurate measurement of lysosomal pH is crucial for understanding disease mechanisms and for the development of novel therapeutics.

LysoSensor Green this compound is a weak base that selectively accumulates in acidic organelles like lysosomes. Its fluorescence is highly dependent on the surrounding pH, making it a valuable tool for researchers studying lysosomal function.

Core Properties of LysoSensor Green this compound

LysoSensor Green this compound is an acidotropic probe, meaning it accumulates in acidic compartments. The probe is cell-permeable and becomes fluorescent in acidic environments.[1][2] This property is due to the protonation of the dye in acidic conditions, which relieves fluorescence quenching.[2]

Quantitative data for LysoSensor Green this compound is summarized in the table below for easy reference.

| Property | Value | Reference |

| pKa | ~5.2 | [3][4] |

| Excitation Wavelength (Max) | 443 nm | [1] |

| Emission Wavelength (Max) | 505 nm | [1] |

| Molecular Formula | C₂₄H₂₂N₄O₂ | [5] |

| Molecular Weight | 398.46 g/mol | [5] |

| Supplied As | 1 mM solution in DMSO | |

| Storage Conditions | -20°C, protect from light | [5] |

Mechanism of Action

LysoSensor Green this compound is a weakly basic amine that can readily cross cell membranes in its neutral, unprotonated state. Upon entering the acidic lumen of the lysosome, the probe becomes protonated. This protonation prevents the molecule from diffusing back across the lysosomal membrane, leading to its accumulation within the organelle. The protonated form of LysoSensor Green this compound is also the fluorescent species. In neutral or alkaline environments, the probe remains largely unprotonated and its fluorescence is quenched. Therefore, an increase in fluorescence intensity directly correlates with a more acidic environment within the lysosome.

Mechanism of LysoSensor Green this compound accumulation and fluorescence.

Experimental Protocols

Staining of Live Cells

This protocol provides a general guideline for staining live cells with LysoSensor Green this compound. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

-

LysoSensor Green this compound (1 mM stock solution in DMSO)

-

Live cells cultured on a suitable imaging dish or plate

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or other appropriate buffer

Procedure:

-

Prepare Staining Solution: Dilute the 1 mM LysoSensor Green this compound stock solution to a final working concentration of 1-5 µM in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically for each cell type to minimize potential artifacts from dye overloading.

-

Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The optimal incubation time may need to be adjusted.

-

Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS or culture medium to remove any excess probe.

-

Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for green fluorescence (Excitation: ~443 nm, Emission: ~505 nm).

In Situ pH Calibration

To obtain quantitative measurements of lysosomal pH, it is essential to perform an in situ calibration. This is achieved by equilibrating the intracellular and extracellular pH using ionophores, which permeabilize the membranes to specific ions. A combination of nigericin (a K⁺/H⁺ antiporter) and monensin (a Na⁺/H⁺ antiporter) is commonly used to clamp the lysosomal pH to the known pH of the extracellular buffer.[6][7]

Materials:

-

Cells stained with LysoSensor Green this compound (as described in section 4.1)

-

Calibration Buffers: A series of buffers with known pH values (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0). A common calibration buffer composition is 120 mM KCl, 20 mM NaCl, 10 mM MES, 10 mM HEPES, and 1 mM MgCl₂. Adjust the pH of each buffer using HCl or NaOH.

-

Nigericin (10 mM stock in ethanol)

-

Monensin (10 mM stock in ethanol)

Procedure:

-

Prepare Ionophore-Containing Calibration Buffers: On the day of the experiment, add nigericin and monensin to each calibration buffer to a final concentration of 10 µM each.

-

Equilibration: After staining and washing the cells, replace the medium with the first calibration buffer (e.g., pH 7.0). Incubate for 5-10 minutes to allow for pH equilibration.

-

Image Acquisition: Acquire fluorescence images of the cells.

-

Sequential Buffer Exchange: Carefully replace the calibration buffer with the next one in the series (e.g., pH 6.5) and repeat the incubation and imaging steps. Continue this process for all calibration buffers, moving from higher to lower pH.

-

Data Analysis:

-

Measure the mean fluorescence intensity of the lysosomes in the acquired images for each pH value.

-

Plot the mean fluorescence intensity as a function of the known buffer pH.

-

Fit the data to a suitable equation (e.g., a sigmoidal dose-response curve) to generate a calibration curve.

-

-

Experimental pH Measurement: To determine the lysosomal pH of your experimental samples, acquire fluorescence images under the same conditions as the calibration and use the calibration curve to convert the measured fluorescence intensity to a pH value.

Experimental workflow for in situ pH calibration.

Data Interpretation and Considerations

-

Fluorescence Intensity vs. pH: The fluorescence intensity of LysoSensor Green this compound increases as the pH becomes more acidic, with the most significant changes occurring around its pKa of ~5.2.

-

Dye Concentration: It is crucial to use the lowest possible concentration of the dye that gives a detectable signal. High concentrations can lead to overloading of the lysosomes, which can buffer the lysosomal pH and lead to artifacts.

-

Phototoxicity and Photobleaching: Like many fluorescent probes, LysoSensor Green this compound is susceptible to photobleaching and can induce phototoxicity upon prolonged or intense illumination. To minimize these effects, use the lowest possible excitation light intensity and exposure times.

-

Cell Health: Ensure that the cells are healthy and viable throughout the experiment, as compromised cells may exhibit altered lysosomal pH.

-

Limitations: While LysoSensor Green this compound is a powerful tool, it is an intensity-based probe. Therefore, the measured fluorescence can be influenced by factors other than pH, such as dye concentration and lysosomal volume. Ratiometric pH probes can offer an advantage in this regard, though they may have different pH ranges and sensitivities.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Fluorescence Signal | - Low dye concentration- Short incubation time- Neutral or alkaline lysosomal pH | - Increase dye concentration in small increments.- Increase incubation time.- Verify the expected acidic nature of the lysosomes in your cell model. |

| High Background Fluorescence | - Incomplete washing- High dye concentration leading to cytoplasmic staining | - Ensure thorough washing after staining.- Reduce the working concentration of the dye. |

| Signal Fades Quickly | - Photobleaching | - Reduce excitation light intensity and/or exposure time.- Use an anti-fade mounting medium if imaging fixed cells (note: fixation can alter lysosomal pH). |

| Inconsistent Results | - Variation in cell health- Inconsistent dye loading- Fluctuation in imaging conditions | - Ensure consistent cell culture conditions.- Standardize staining and washing protocols.- Maintain consistent microscope settings for all experiments. |

By following the protocols and considering the factors outlined in this guide, researchers can effectively utilize LysoSensor Green this compound to gain valuable insights into the dynamics of lysosomal pH in various biological contexts.

References

- 1. Summary of the pH response of our LysoSensor probes—Table 20.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. LysoSensor™ Green this compound, Lysosome Green Fluorescent Probe - Amerigo Scientific [amerigoscientific.com]

- 3. LysoSensor™ Green this compound - Special Packaging 20 x 50 μL | Buy Online | Invitrogen™ [thermofisher.com]

- 4. Invitrogen LysoSensor Green this compound - Special Packaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 5. LysoSensor Green this compound – meilunbio-global [meilunbio-global.com]

- 6. Approaches for detecting lysosomal alkalinization and impaired degradation in fresh and cultured RPE cells: evidence for a role in retinal degenerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Restoration of Lysosomal pH in RPE Cells from Cultured Human and ABCA4−/− Mice: Pharmacologic Approaches and Functional Recovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LysoSensor Green DND-189: Core Protocols and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoSensor Green DND-189 is a fluorescent acidic organelle-selective probe used to investigate the formation and function of acidic vesicular organelles (AVOs) such as lysosomes and autolysosomes. As an acidotropic probe, it freely permeates the cell membrane and accumulates in acidic compartments. Its fluorescence emission is highly dependent on the surrounding pH, with a significant increase in fluorescence intensity in acidic environments. This property makes it a valuable tool for studying lysosomal pH regulation, autophagy, and drug-induced lysosomal changes.

Core Principles and Mechanism of Action

LysoSensor Green this compound is a weak base that becomes protonated in acidic environments. In its unprotonated state at neutral pH, the molecule's fluorescence is quenched. Upon entering an acidic organelle, the probe is protonated, leading to a conformational change that relieves this quenching and results in a dramatic increase in fluorescence. The pKa of LysoSensor Green this compound is approximately 5.2, making it an ideal sensor for the acidic environment of lysosomes (pH 4.5-5.0).[1][2]

Below is a diagram illustrating the mechanism of action of LysoSensor Green this compound.

Caption: Mechanism of LysoSensor Green this compound.

Reagent Properties and Storage

A summary of the key properties of LysoSensor Green this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₂₂N₄O₂ |

| Molecular Weight | 398.46 g/mol |

| Excitation (max) | 443 nm |

| Emission (max) | 505 nm |

| pKa | ~5.2 |

| Appearance | Green Solid |

| Solvent | DMSO |

| Storage | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |

Experimental Protocols

The following protocols provide a general framework for using LysoSensor Green this compound. Optimization may be required depending on the cell type and experimental conditions.

Reagent Preparation

-

Stock Solution: LysoSensor Green this compound is typically supplied as a 1 mM stock solution in DMSO.

-

Working Solution: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 1-5 µM in pre-warmed (37°C) cell culture medium or buffer. The optimal concentration should be determined empirically for each cell type and application. To minimize potential artifacts from overloading the lysosomes, it is advisable to use the lowest concentration that provides a detectable signal.

Staining Protocol for Adherent Cells

The workflow for staining adherent cells is depicted in the following diagram.

Caption: Experimental workflow for staining adherent cells.

Methodology:

-

Seed adherent cells on a suitable culture vessel (e.g., glass-bottom dish, multi-well plate) and culture to the desired confluency.

-

Prepare the LysoSensor Green this compound working solution as described in section 4.1.

-

Remove the culture medium from the cells and add the pre-warmed working solution.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light. Incubation times may need to be optimized.

-

After incubation, gently wash the cells twice with pre-warmed, fresh culture medium or a suitable buffer (e.g., PBS).

-

Proceed immediately with imaging or flow cytometric analysis.

Staining Protocol for Suspension Cells

The workflow for staining suspension cells is outlined below.

References

Understanding DND-189 Fluorescence in Acidic Organelles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LysoSensor™ Green DND-189, a fluorescent probe widely utilized for investigating the pH of acidic organelles. This document details the probe's fluorescence properties, provides experimental protocols for its application, and explores its use in studying cellular signaling pathways.

Core Principles of this compound Fluorescence

LysoSensor™ Green this compound is a cell-permeant weak base that selectively accumulates in acidic cellular compartments, such as lysosomes and late endosomes.[1] Its fluorescence mechanism is intrinsically linked to the acidic environment of these organelles. In neutral or alkaline environments, the probe is largely unprotonated and its fluorescence is quenched.[2] Upon entering an acidic organelle, the this compound molecule becomes protonated, which relieves this fluorescence quenching, leading to a significant increase in fluorescence intensity.[1][3] This pH-dependent fluorescence makes this compound a valuable tool for monitoring the acidification of organelles and studying dynamic cellular processes that involve changes in lysosomal pH.[1]

Quantitative Data Presentation

The fluorescence properties of LysoSensor™ Green this compound are critically dependent on the pH of its environment. The following tables summarize the key quantitative data for this probe.

Table 1: Spectroscopic and Physicochemical Properties of LysoSensor™ Green this compound

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~443 nm | [4] |

| Emission Maximum (λem) | ~505 nm | [4] |

| pKa | ~5.2 | [4] |

| Optimal pH Range | 4.5 - 6.0 | [4] |

Table 2: pH-Dependent Fluorescence Characteristics of LysoSensor™ Green this compound

| pH | Fluorescence Quantum Yield (QY) | Fluorescence Lifetime |

| 3.0 | 0.41 | Increases with acidification |

| 4.4 | 0.48 | Non-monotonic, maximum between pH 4-5 |

| > 5.2 | Decreases significantly | Decreases |

Note: The fluorescence lifetime of this compound exhibits a non-monotonic relationship with pH, with its maximum value observed between pH 4 and 5.[5] The steady-state fluorescence intensity also shows a similar trend, peaking in the acidic range.[5]

Experimental Protocols

Accurate and reproducible results with LysoSensor™ Green this compound require careful adherence to experimental protocols. Below are detailed methodologies for common applications.

Fluorescence Microscopy

This protocol outlines the steps for staining and imaging acidic organelles in live cells using fluorescence microscopy.

Materials:

-

LysoSensor™ Green this compound (1 mM stock solution in DMSO)

-

Live cells cultured on coverslips or in imaging dishes

-

Balanced salt solution (BSS) or cell culture medium without phenol red

-

Fluorescence microscope with appropriate filter sets (e.g., excitation ~440 nm, emission ~510 nm)

Procedure:

-

Prepare Staining Solution: Dilute the 1 mM this compound stock solution to a final working concentration of 1 µM in pre-warmed BSS or culture medium.

-

Cell Staining: Remove the culture medium from the cells and replace it with the this compound staining solution.

-

Incubation: Incubate the cells for 5-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.

-

Washing: After incubation, wash the cells twice with fresh, pre-warmed BSS or culture medium to remove excess probe.

-

Imaging: Immediately image the stained cells using a fluorescence microscope. The acidic organelles will appear as bright green fluorescent puncta.

Flow Cytometry

This protocol describes the use of this compound to quantify changes in acidic organelle pH in a cell population using flow cytometry.

Materials:

-

LysoSensor™ Green this compound (1 mM stock solution in DMSO)

-

Suspension or adherent cells

-

Phosphate-buffered saline (PBS)

-

Flow cytometer with a blue laser (e.g., 488 nm) and appropriate emission filter (e.g., ~530/30 nm)

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in culture medium.

-

Staining: Add the 1 mM this compound stock solution to the cell suspension to a final concentration of 1 µM.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes, remove the supernatant, and resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat the wash step.

-

Analysis: Analyze the stained cells on a flow cytometer. An increase in green fluorescence intensity indicates an increase in the acidity of the organelles.

Microplate Reader Assay and Intracellular pH Calibration

While fluorescence microscopy and flow cytometry are preferred for spatial resolution, a microplate reader can be used for high-throughput qualitative assessment of lysosomal pH changes. For quantitative measurements, an intracellular pH calibration is necessary.

Materials:

-

LysoSensor™ Green this compound (1 mM stock solution in DMSO)

-

Cells cultured in a black-walled, clear-bottom 96-well plate

-

Calibration buffer (e.g., 130 mM KCl, 1 mM MgCl2, 10 mM HEPES, adjusted to various pH values from 4.0 to 7.0)

-

Nigericin (10 µM) and Monensin (5 µM) stock solutions

Procedure:

-

Cell Staining: Stain cells with 1 µM this compound as described in the microscopy protocol.

-

Washing: Wash cells twice with BSS.

-

Calibration:

-

To each well, add 100 µL of calibration buffer of a specific pH.

-

Add nigericin and monensin to each well to equilibrate the intracellular pH with the extracellular buffer pH.

-

Incubate for 5-10 minutes at 37°C.

-

-

Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Plot the fluorescence intensity against the corresponding pH of the calibration buffers to generate a calibration curve. The pH of experimental samples can then be determined by interpolating their fluorescence intensity on this curve.

Limitations of Plate Reader Assays: It is important to note that plate reader-based measurements provide an average fluorescence signal from the entire cell population in a well, lacking the single-cell resolution of microscopy and flow cytometry.[6] This can mask cellular heterogeneity and may be influenced by variations in cell number and probe uptake.

Visualization of Cellular Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of this compound.

References

- 1. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Two Pore Channel 2 (TPC2) Inhibits Autophagosomal-Lysosomal Fusion by Alkalinizing Lysosomal pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Summary of the pH response of our LysoSensor probes—Table 20.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Fluorescence Lifetime Characterization of Novel Low-pH Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

LysoSensor™ Green DND-189: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and storage conditions of LysoSensor™ Green DND-189, a fluorescent probe essential for studying the pH of acidic organelles. Adherence to these guidelines is critical for obtaining accurate and reproducible experimental results in research, diagnostics, and drug development.

Core Properties and Mechanism of Action

LysoSensor™ Green this compound is an acidotropic probe that selectively accumulates in acidic organelles, such as lysosomes, through protonation. Its fluorescence emission is highly dependent on the surrounding pH. In acidic environments, the probe becomes protonated, leading to a significant increase in its fluorescence intensity. Conversely, in neutral or alkaline environments, it remains largely non-fluorescent. This pH-dependent fluorescence makes it a valuable tool for measuring and monitoring lysosomal pH. The probe has a pKa of approximately 5.2, rendering it most sensitive in the acidic pH range characteristic of lysosomes.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for LysoSensor™ Green this compound, compiled from various sources.

| Property | Value | Source |

| Excitation Maximum (Ex) | 443 nm | [2] |

| Emission Maximum (Em) | 505 nm | [2] |

| pKa | ~5.2 | [1] |

| Molecular Formula | C₂₄H₂₂N₄O₂ | [2] |

| Molecular Weight | 398.46 g/mol | [2] |

| Storage and Stability | Condition | Recommendation | Source |

| Stock Solution (1 mM in DMSO) | |||

| Temperature | -20°C | [3] | |

| Light | Protect from light | [3] | |

| Moisture | Store in a dry place/desiccate | [3][4] | |

| Freeze-Thaw Cycles | Avoid repeated cycles | [3] | |

| Shelf Life | 6 months | [3] | |

| Working Solution | |||

| Preparation | Prepare fresh for each experiment | [5] | |

| Stability | Use immediately after preparation | [5] |

Experimental Protocols

Measuring Lysosomal pH in Living Cells

This protocol is a general guideline for using LysoSensor™ Green this compound to measure lysosomal pH in living cells. Optimization may be required for different cell types and experimental conditions.

Materials:

-

LysoSensor™ Green this compound (1 mM stock solution in anhydrous DMSO)

-

Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide)

-

Balanced salt solution or cell culture medium without serum

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Experimental Workflow:

Caption: A streamlined workflow for lysosomal pH measurement.

Detailed Steps:

-

Prepare Working Solution: On the day of the experiment, prepare a working solution of LysoSensor™ Green this compound at a final concentration of 1 µM in a pre-warmed balanced salt solution or serum-free medium. It is critical to prepare this solution fresh and not to store it.

-

Cell Preparation: Grow cells to the desired confluency on a suitable imaging vessel. Just before staining, wash the cells once with the same medium used for the working solution.

-

Staining: Remove the wash medium and add the 1 µM LysoSensor™ Green this compound working solution to the cells.

-

Incubation: Incubate the cells for 1 to 5 minutes at 37°C.[4] It is crucial to keep this incubation time short. Longer incubation times can lead to an "alkalizing effect," where the accumulation of the probe itself raises the lysosomal pH, leading to inaccurate measurements.[4]

-

Wash: After incubation, remove the staining solution and wash the cells twice with the pre-warmed medium to remove any excess probe.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for detecting green fluorescence (Excitation/Emission: ~443/505 nm). To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time.

Stability and Storage Considerations

Stock Solution

The 1 mM stock solution of LysoSensor™ Green this compound in anhydrous DMSO is stable for up to 6 months when stored under the proper conditions.[3] To ensure its stability and performance, adhere to the following:

-

Temperature: Always store the stock solution at -20°C.

-

Light: The vial should be protected from light to prevent photodegradation.

-

Moisture: Keep the vial tightly sealed and in a dry environment. Desiccation is recommended.[4]

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the probe, it is highly recommended to aliquot the stock solution into smaller, single-use volumes upon first use.

Caption: Key storage recommendations for the stock solution.

Working Solution

The stability of the diluted working solution is limited. Therefore, it is imperative to prepare the working solution fresh for each experiment and use it immediately .[5] Do not store the working solution for later use, as this can lead to a decrease in performance and inaccurate results.

Photostability

-

Use the lowest possible excitation intensity that provides a sufficient signal-to-noise ratio.

-

Minimize the duration of light exposure during imaging.

-

Use a neutral density filter if the excitation light is too intense.

Signaling Pathway and Probe Mechanism

LysoSensor™ Green this compound functions by responding to the pH gradient maintained by the vacuolar-type H⁺-ATPase (V-ATPase) proton pump on the lysosomal membrane.

Caption: Mechanism of LysoSensor Green this compound fluorescence.

In the neutral pH of the cytosol, the probe is in its neutral, non-fluorescent state. Upon entering the acidic lumen of the lysosome, the high concentration of protons (H⁺) leads to the protonation of the probe. This structural change relieves fluorescence quenching, causing the probe to become brightly fluorescent. The intensity of this fluorescence is directly proportional to the acidity of the organelle.

References

- 1. LysoSensor™ Green this compound - Special Packaging - FAQs [thermofisher.com]

- 2. Fluorescence Lifetime Characterization of Novel Low-pH Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LysoSensor™ Green this compound, Lysosome Green Fluorescent Probe - Amerigo Scientific [amerigoscientific.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. yeasen.com [yeasen.com]

An In-depth Technical Guide to LysoSensor Green DND-189: Applications in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of LysoSensor Green DND-189, a fluorescent probe crucial for studying the acidic organelles of living cells. We will delve into its mechanism of action, key applications, and detailed experimental protocols, presenting quantitative data in a clear, tabular format and illustrating complex biological processes with precise diagrams.

Introduction to LysoSensor Green this compound

LysoSensor Green this compound is an acidotropic fluorescent probe that selectively accumulates in acidic organelles, most notably lysosomes. Its fluorescence is highly dependent on pH, exhibiting a significant increase in intensity in acidic environments. This property makes it an invaluable tool for investigating the dynamics of lysosomal pH and function in living cells. Unlike probes such as those in the LysoTracker series whose fluorescence is largely pH-independent, LysoSensor Green this compound's fluorescence directly correlates with the acidity of the organelle.[1]

Mechanism of Action

LysoSensor Green this compound is a weak base that can readily cross cell membranes in its neutral, unprotonated state. Upon entering an acidic compartment like the lysosome, the probe becomes protonated. This protonation achieves two things: it traps the molecule within the organelle and it relieves the fluorescence quenching that is characteristic of the probe at neutral pH.[1] Consequently, the fluorescence intensity of LysoSensor Green this compound increases as the pH of the environment decreases. With a pKa of approximately 5.2, it is optimally suited for detecting the acidic environment of lysosomes (pH 4.5-5.0).[2]

Quantitative Data

For ease of reference and comparison, the key quantitative properties of LysoSensor Green this compound are summarized in the table below.

| Property | Value | Reference |

| pKa | ~5.2 | [2] |

| Excitation Wavelength (Max) | ~443 nm | [2] |

| Emission Wavelength (Max) | ~505 nm | [2] |

| Recommended Working Concentration | 1 - 5 µM | [2] |

| Molecular Weight | Not specified in search results | |

| Solvent | DMSO | [1] |

Key Applications in Cell Biology

The unique pH-sensing capability of LysoSensor Green this compound lends itself to a variety of applications in cellular research.

Measurement of Lysosomal pH

The primary application of LysoSensor Green this compound is the direct measurement and monitoring of lysosomal pH in living cells. Changes in lysosomal pH are associated with various physiological and pathological conditions, including lysosomal storage diseases, neurodegenerative disorders, and cancer.[3][4] By quantifying the fluorescence intensity of the probe, researchers can assess the acidification state of lysosomes and investigate how it is affected by different stimuli or drug treatments.

Studying Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, culminating in the fusion of autophagosomes with lysosomes to form autolysosomes. The acidic environment of the lysosome is essential for the final degradation step. LysoSensor Green this compound can be used to monitor the acidification of autolysosomes, providing insights into the efficiency of the autophagic process.[5] A decrease in fluorescence intensity could indicate a defect in autophagosome-lysosome fusion or a failure to acidify the resulting compartment.

Investigating Endocytosis

The endocytic pathway involves the uptake of extracellular material into the cell and its transport through a series of vesicles, including early and late endosomes, which ultimately fuse with lysosomes. This process is accompanied by a progressive decrease in the pH of the vesicular lumen.[6] LysoSensor Green this compound can be used to track the acidification of these endocytic compartments, helping to dissect the kinetics and regulation of the endolysosomal pathway.[7]

Assessing Lysosomal Function and Dysfunction

The proper functioning of lysosomal enzymes, which are responsible for breaking down a wide range of biomolecules, is critically dependent on the acidic luminal pH.[3][6] Any impairment in lysosomal acidification can lead to the accumulation of undigested material, a hallmark of lysosomal storage diseases. LysoSensor Green this compound serves as a valuable tool to screen for compounds that may modulate lysosomal pH and to study the cellular consequences of lysosomal dysfunction.[3]

Experimental Protocols

Detailed methodologies for the use of LysoSensor Green this compound in key experiments are provided below. It is important to note that optimal conditions may vary depending on the cell type and experimental setup.

Protocol for Measuring Lysosomal pH by Fluorescence Microscopy

This protocol outlines the steps for staining live cells with LysoSensor Green this compound and imaging them using a fluorescence microscope.

Materials:

-

LysoSensor Green this compound (1 mM stock in DMSO)

-

Live cells cultured on coverslips or in imaging dishes

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filters (e.g., FITC/GFP filter set)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

-

Probe Preparation: Prepare a fresh working solution of LysoSensor Green this compound by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.

-

Cell Staining: Remove the culture medium from the cells and add the LysoSensor Green this compound working solution.

-

Incubation: Incubate the cells for 5-30 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for each cell type.

-

Washing: Gently wash the cells twice with pre-warmed PBS or culture medium to remove excess probe.

-

Imaging: Immediately image the cells using a fluorescence microscope. Acquire images using a filter set appropriate for green fluorescence (Excitation: ~440 nm, Emission: ~500-550 nm). The acidic lysosomes will appear as bright green fluorescent puncta.

Protocol for Assessing Lysosomal Acidification by Flow Cytometry

This protocol describes how to use LysoSensor Green this compound to quantify changes in lysosomal pH in a cell population using flow cytometry.

Materials:

-

LysoSensor Green this compound (1 mM stock in DMSO)

-

Suspension or trypsinized adherent cells

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer with a 488 nm laser for excitation

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in complete culture medium.

-

Probe Preparation: Prepare a fresh working solution of LysoSensor Green this compound by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.

-

Cell Staining: Add the LysoSensor Green this compound working solution to the cell suspension.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes, remove the supernatant, and resuspend the cell pellet in ice-cold PBS. Repeat the wash step.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the green channel (typically around 525/50 nm). The mean fluorescence intensity of the cell population will correlate with the overall lysosomal acidity.

Visualizations of Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

LysoSensor Green this compound is a powerful and versatile tool for cell biologists. Its pH-dependent fluorescence provides a direct and quantitative measure of lysosomal acidity, enabling detailed investigations into a wide range of cellular processes. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ this probe to gain deeper insights into the critical role of lysosomes in cellular health and disease.

References

- 1. LysoSensor™ Green this compound, Lysosome Green Fluorescent Probe - Amerigo Scientific [amerigoscientific.com]

- 2. LysoSensor™ Green this compound - Special Packaging - FAQs [thermofisher.com]

- 3. Modulating lysosomal pH: a molecular and nanoscale materials design perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. molbiolcell.org [molbiolcell.org]

Methodological & Application

Application Notes and Protocols: LysoSensor™ Green DND-189 for Live-Cell Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

LysoSensor™ Green DND-189 is a fluorescent dye used for investigating the dynamic processes of acidic organelles, such as lysosomes, in living cells.[1][2] As an acidotropic probe, it selectively accumulates in these organelles through protonation.[3][4] A key feature of LysoSensor™ Green this compound is its pH-dependent fluorescence; it is virtually non-fluorescent at neutral pH but exhibits a significant increase in fluorescence intensity in acidic environments.[1][3] This property, stemming from a low pKa of approximately 5.2, makes it an invaluable tool for studying lysosomal pH and its modulation in various cellular processes and drug discovery applications.[3][5][6][7]

Mechanism of Action

LysoSensor™ Green this compound is a cell-permeable weak base that readily crosses the cell membrane. Upon entering the acidic lumen of lysosomes, the dye becomes protonated. This protonation prevents it from diffusing back across the lysosomal membrane, leading to its accumulation. The protonation also alleviates the fluorescence quenching of the dye, resulting in a marked increase in its fluorescence emission.[1][3] Consequently, the fluorescence intensity of LysoSensor™ Green this compound is directly proportional to the acidity of the intracellular compartment.[4]

References

- 1. LysoSensor™ Green this compound, Lysosome Green Fluorescent Probe - Amerigo Scientific [amerigoscientific.com]

- 2. yeasen.com [yeasen.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Summary of our LysoTracker and LysoSensor probes—Table 12.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. abpbio.com [abpbio.com]

- 7. LysoSensor™ Green this compound - Special Packaging - FAQs [thermofisher.com]

Staining Yeast Vacuoles with LysoSensor Green DND-189: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The yeast vacuole is a dynamic, acidic organelle analogous to the mammalian lysosome, playing crucial roles in cellular homeostasis, including ion and metabolite storage, protein degradation, and pH regulation. Visualizing and quantifying the pH of the vacuole is essential for studying a wide range of cellular processes, from autophagy to drug resistance. LysoSensor Green DND-189 is a fluorescent probe that selectively accumulates in acidic organelles. As a weak base, it permeates cell membranes in its neutral state and becomes protonated and trapped within the acidic lumen of the vacuole. This protonation relieves fluorescence quenching, resulting in a significant increase in fluorescence intensity that is proportional to the acidity of the compartment. With a pKa of approximately 5.2, LysoSensor Green this compound is an excellent tool for studying the acidic environment of the yeast vacuole.[1]

These application notes provide a detailed protocol for staining yeast vacuoles with LysoSensor Green this compound, along with information on its mechanism of action, quantitative data analysis, and relevant biological pathways.

Product Information

| Property | Value |

| Product Name | LysoSensor™ Green this compound |

| Target Organelle | Acidic compartments (e.g., vacuoles, lysosomes) |

| Mechanism of Action | Accumulates in acidic organelles upon protonation, leading to increased fluorescence. |

| pKa | ~5.2 |

| Excitation (max) | ~443 nm |

| Emission (max) | ~505 nm |

| Formulation | Typically supplied as a 1 mM solution in DMSO |

| Storage | Store at -20°C, protected from light. |

Data Presentation: Quantitative Analysis of Vacuolar pH

The fluorescence intensity of LysoSensor Green this compound is directly related to the pH of the vacuole. While fluorescence lifetime imaging microscopy (FLIM) provides the most accurate quantitative measurements, relative changes in fluorescence intensity can be used to assess shifts in vacuolar pH. Below is a representative table illustrating the expected correlation between vacuolar pH and the normalized fluorescence intensity of LysoSensor Green this compound in yeast. This data is based on the principle that lower pH results in higher fluorescence.

| Vacuolar pH | Relative Fluorescence Intensity (Arbitrary Units) | Condition |

| 5.0 | 1000 | Wild-type yeast, glucose-rich medium |

| 5.5 | 750 | Mild vacuolar alkalinization |

| 6.0 | 400 | Moderate vacuolar alkalinization (e.g., treatment with weak base) |

| 6.5 | 150 | Significant vacuolar alkalinization (e.g., V-ATPase inhibition) |

| 7.0 | 50 | Near-neutral vacuole (e.g., V-ATPase mutant) |

Note: These values are for illustrative purposes. A standard curve should be generated for each experimental setup by treating cells with ionophores (e.g., nigericin and monensin) in buffers of known pH to accurately correlate fluorescence intensity to vacuolar pH.

Experimental Protocols

I. Yeast Cell Culture and Preparation

A standard protocol for preparing yeast cells for fluorescence microscopy is crucial for obtaining reliable and reproducible results.

Materials:

-

Yeast strain of interest

-

Appropriate yeast growth medium (e.g., YPD or synthetic defined medium)

-

Incubator with shaking capabilities

-

Centrifuge

-

Microcentrifuge tubes

-

Phosphate-buffered saline (PBS) or appropriate imaging buffer

-

Microscope slides and coverslips

-

(Optional) Concanavalin A for immobilizing cells

Procedure:

-

Inoculate a single yeast colony into 5 mL of liquid growth medium.

-

Incubate overnight at 30°C with shaking (200-250 rpm).

-

The following morning, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD₆₀₀) of 0.2-0.3.

-

Grow the culture at 30°C with shaking to mid-log phase (OD₆₀₀ of 0.5-0.8).

-

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

-

Wash the cell pellet once with PBS or imaging buffer.

-

Resuspend the cells in the desired imaging buffer to a final concentration of approximately 1 x 10⁷ cells/mL.

II. Staining Yeast Vacuoles with LysoSensor Green this compound

This protocol provides a straightforward method for vital staining of yeast vacuoles.

Materials:

-

Prepared yeast cell suspension

-

LysoSensor Green this compound (1 mM stock in DMSO)

-

Imaging buffer (e.g., synthetic defined medium without fluorescent components, or a buffered salt solution)

Procedure:

-

To the prepared yeast cell suspension, add LysoSensor Green this compound to a final concentration of 1-5 µM. A starting concentration of 4 µM is recommended.

-

Incubate the cells at room temperature or 30°C for 5-15 minutes, protected from light. A 5-minute incubation is often sufficient.[1]

-

(Optional) The cells can be washed to remove excess dye. Centrifuge the cell suspension at 3,000 x g for 3 minutes and resuspend in fresh imaging buffer. This may reduce background fluorescence.

-

Mount the stained cells on a microscope slide for immediate observation. For prolonged imaging, use of an agar pad or Concanavalin A-coated slide is recommended to immobilize the cells.

III. Fluorescence Microscopy and Image Acquisition

Microscope Setup:

-

Use a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., a standard FITC filter set).

-

Excitation should be around 440-450 nm and emission collection around 500-520 nm.

-

An oil immersion objective (60x or 100x) is recommended for visualizing the detailed morphology of yeast vacuoles.

Image Acquisition:

-

Focus on the yeast cells using brightfield or DIC optics.

-

Switch to the fluorescence channel to visualize the stained vacuoles.

-

Adjust the exposure time to obtain a clear signal without saturating the detector.

-

Acquire images for subsequent analysis. For quantitative comparisons, ensure that all imaging parameters (e.g., laser power, exposure time, gain) are kept consistent across all samples.

Mandatory Visualizations

Caption: Experimental workflow for staining yeast vacuoles with LysoSensor Green this compound.

References

Application Notes and Protocols for Lysosomal Staining with DND-189

These application notes provide detailed protocols and guidelines for the optimal use of DND-189 probes for staining and imaging lysosomes in live cells. The information is intended for researchers, scientists, and drug development professionals engaged in cell biology, pharmacology, and related fields.

Introduction

This compound, available as LysoSensor™ Green this compound, is a fluorescent acidotropic probe used for imaging and tracking acidic organelles, primarily lysosomes, in living cells.[1][2] Its fluorescence is pH-sensitive, exhibiting a significant increase in intensity within acidic environments (pH < 5.5).[3] This property allows for the selective labeling of lysosomes, making it a valuable tool for studying lysosomal biology, including their dynamics, function, and role in cellular processes such as autophagy and drug delivery.

A related compound, LysoTracker™ Red DND-99, functions on a similar principle of accumulating in acidic organelles.[4][5] While both are used for lysosomal staining, they differ in their spectral properties and recommended working concentrations.

Mechanism of Action

This compound probes are weak bases that can freely permeate cell membranes in their neutral state. Once inside the cell, they accumulate in acidic compartments like lysosomes. The low pH within these organelles leads to the protonation of the probe, trapping it inside. This protonation also relieves the fluorescence quenching of the dye, causing a significant increase in fluorescence intensity.[1]

Caption: Mechanism of this compound accumulation and fluorescence in lysosomes.

Quantitative Data Summary